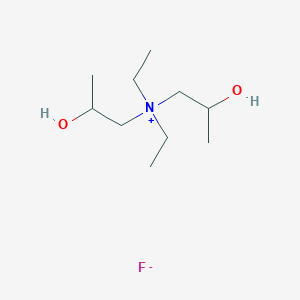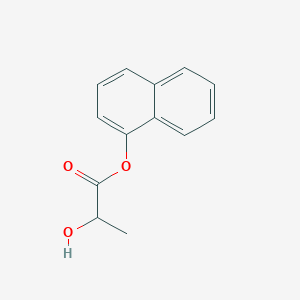
Naphthalen-1-yl 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalen-1-yl 2-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalen-1-ol with 2-hydroxypropanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalen-1-yl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl 2-oxopropanoate.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming naphthalen-1-yl 2-hydroxypropanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Naphthalen-1-yl 2-oxopropanoate.
Reduction: Naphthalen-1-yl 2-hydroxypropanol.
Substitution: Various naphthalen-1-yl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of naphthalen-1-yl 2-hydroxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-1-ol and 2-hydroxypropanoic acid, which may exert biological effects through various pathways. The compound’s interactions with enzymes and receptors are subjects of ongoing research to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Naphthalen-1-yl acetate: Similar in structure but with an acetate group instead of a 2-hydroxypropanoate group.
Naphthalen-1-yl butanoate: Contains a butanoate group, differing in the length of the carbon chain.
Naphthalen-1-yl benzoate: Features a benzoate group, introducing aromaticity to the ester group.
Uniqueness: Naphthalen-1-yl 2-hydroxypropanoate is unique due to the presence of the 2-hydroxypropanoate group, which imparts specific chemical and biological properties
Propiedades
Número CAS |
113737-30-7 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
naphthalen-1-yl 2-hydroxypropanoate |
InChI |
InChI=1S/C13H12O3/c1-9(14)13(15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3 |
Clave InChI |
ILIFPWMQVSLOAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC1=CC=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)

![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
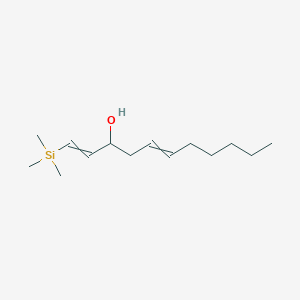



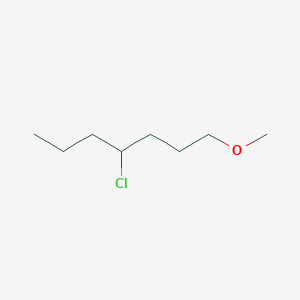
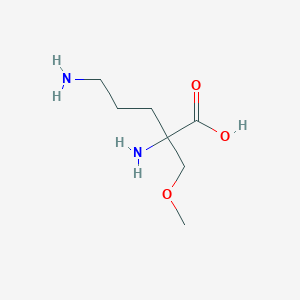
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
